molecular formula C49H75N9O11 B612792 CEF1, Influenza Matrix Protein M1 (58-66) CAS No. 141368-69-6

CEF1, Influenza Matrix Protein M1 (58-66)

Cat. No.: B612792
CAS No.: 141368-69-6
M. Wt: 966.19
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CEF1, Influenza Matrix Protein M1 (58-66) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The Fmoc protecting group is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like CEF1, Influenza Matrix Protein M1 (58-66) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like HPLC are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

CEF1, Influenza Matrix Protein M1 (58-66) primarily undergoes:

    Hydrolysis: Breaking peptide bonds in the presence of water or enzymes.

    Oxidation: Oxidative modifications can occur at specific amino acid residues like methionine or cysteine.

Common Reagents and Conditions

    Hydrolysis: Enzymes like proteases or acidic/basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.

Major Products

Scientific Research Applications

CEF1, Influenza Matrix Protein M1 (58-66) has several applications in scientific research:

Mechanism of Action

CEF1, Influenza Matrix Protein M1 (58-66) exerts its effects by being presented on the surface of antigen-presenting cells (APCs) in the context of HLA-A*02 molecules. This presentation is recognized by CD8+ T cells, leading to their activation and subsequent immune response. The molecular targets include the T cell receptor (TCR) on CD8+ T cells, and the pathways involved are those related to T cell activation and cytotoxicity .

Comparison with Similar Compounds

Similar Compounds

    CEF2, Influenza Matrix Protein M1 (58-66): Another epitope from the same protein but with slight sequence variations.

    CEF3, Influenza Matrix Protein M1 (58-66): Similar in structure but differs in specific amino acid residues.

Uniqueness

CEF1, Influenza Matrix Protein M1 (58-66) is unique due to its high immunodominance and specificity for HLA-A*02, making it a valuable tool in immunological research and vaccine development .

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H75N9O11/c1-10-30(8)41(56-38(60)25-50)47(66)53-34(21-27(2)3)43(62)51-26-39(61)52-35(23-32-17-13-11-14-18-32)44(63)57-40(29(6)7)46(65)54-36(24-33-19-15-12-16-20-33)45(64)58-42(31(9)59)48(67)55-37(49(68)69)22-28(4)5/h11-20,27-31,34-37,40-42,59H,10,21-26,50H2,1-9H3,(H,51,62)(H,52,61)(H,53,66)(H,54,65)(H,55,67)(H,56,60)(H,57,63)(H,58,64)(H,68,69)/t30-,31+,34-,35-,36-,37-,40-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDRFCQNHCTWII-CXECYRLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H75N9O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.